molecular formula C13H19NO7 B12672967 4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate CAS No. 66470-38-0

4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate

Cat. No.: B12672967
CAS No.: 66470-38-0
M. Wt: 301.29 g/mol
InChI Key: KVWLRDVRAFLQPD-UHFFFAOYSA-N
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Description

4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate typically involves multi-step organic reactions. One common method includes the reaction of methacrylic acid with a precursor molecule containing the 4,9-dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate involves its interaction with specific molecular targets and pathways. In polymer chemistry, it acts as a monomer that undergoes polymerization to form long-chain polymers. In biomedical applications, it may interact with biological molecules to facilitate drug delivery or tissue regeneration .

Comparison with Similar Compounds

Similar Compounds

  • 4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl acrylate
  • 4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl butyrate

Uniqueness

4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate is unique due to its specific functional groups and structural configuration, which impart distinct properties and reactivity. Compared to similar compounds, it offers enhanced polymerization characteristics and potential biomedical applications .

Properties

CAS No.

66470-38-0

Molecular Formula

C13H19NO7

Molecular Weight

301.29 g/mol

IUPAC Name

2-[2-(prop-2-enoxycarbonylamino)ethoxycarbonyloxy]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C13H19NO7/c1-4-6-19-12(16)14-5-7-20-13(17)21-9-8-18-11(15)10(2)3/h4H,1-2,5-9H2,3H3,(H,14,16)

InChI Key

KVWLRDVRAFLQPD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)OCCNC(=O)OCC=C

Origin of Product

United States

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